

Synthesis and discovery of novel (Tetrahydrofuran-3-yl)methanol derivatives

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Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

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An In-Depth Technical Guide to the Synthesis and Discovery of Novel **(Tetrahydrofuran-3-yl)methanol** Derivatives

Introduction

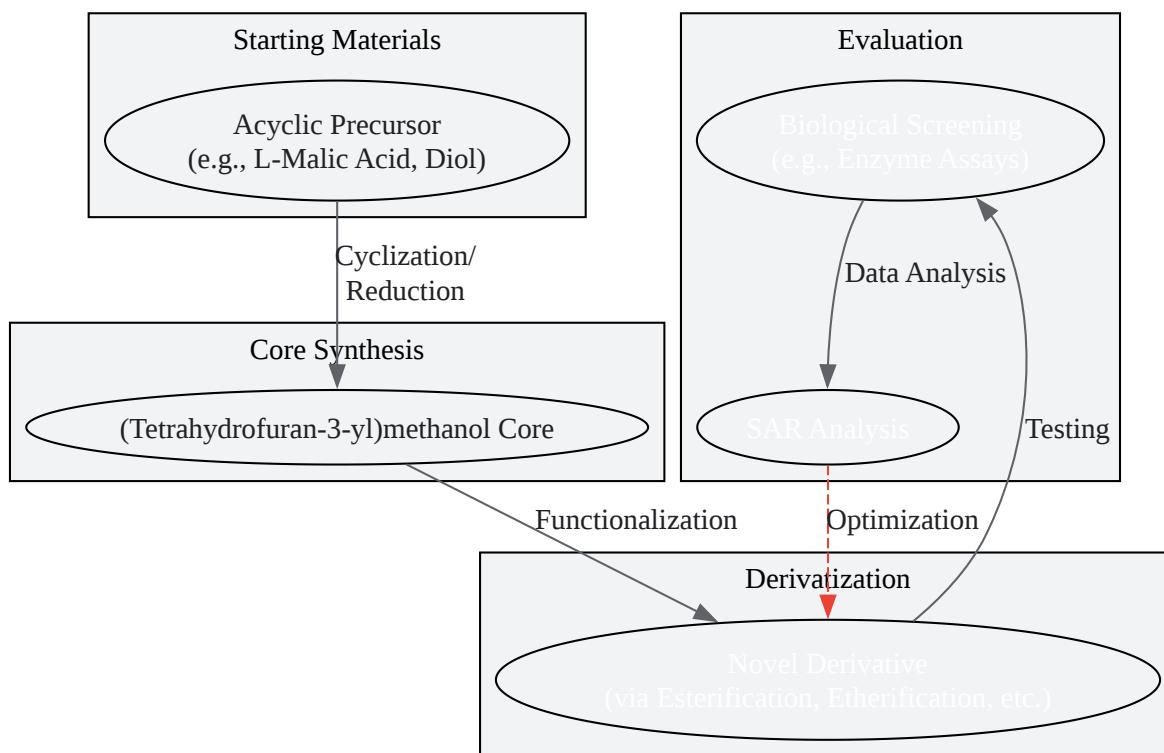
The tetrahydrofuran (THF) moiety is a prevalent structural motif found in a wide array of biologically active molecules and natural products, including lignans and polyether ionophores.^{[1][2]} This five-membered cyclic ether plays a significant role in drug discovery, with the U.S. Food and Drug Administration (FDA) having approved 13 drugs containing this nucleus for various clinical applications.^{[3][4][5]} The **(Tetrahydrofuran-3-yl)methanol** scaffold, in particular, serves as a versatile building block for creating derivatives with diverse pharmacological activities, ranging from anticancer to antiviral properties.^{[2][6]} Its unique stereochemical and conformational properties allow it to engage in specific interactions with biological targets, making it an attractive starting point for the design of novel therapeutics.

This technical guide provides a comprehensive overview of the synthesis and discovery of novel derivatives based on the **(Tetrahydrofuran-3-yl)methanol** core. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, summaries of quantitative data, and visualizations of key synthetic and biological pathways.

Synthetic Strategies and Methodologies

The synthesis of **(Tetrahydrofuran-3-yl)methanol** derivatives can be approached through various routes, often involving the construction of the substituted THF ring as a key step. Common strategies include intramolecular cyclization of diols, redox-relay Heck reactions, and stereoselective reductions of precursor molecules.[7][8][9]

A prevalent method for producing the chiral intermediate S-(+)-3-hydroxytetrahydrofuran involves the reduction of L-malic acid derivatives.[9] One patented method describes the conversion of L-malic acid to L-dimethyl malate, followed by reduction using a LiCl/borohydride system to yield 1,2,4-butanetriol.[9] Subsequent acid-catalyzed cyclization at high temperatures produces the desired S-(3)-hydroxytetrahydrofuran.[9] Another approach involves the direct reduction of lactone carboxylic acids, which has been shown to produce target tetrahydrofuran derivatives in yields ranging from 64% to 75%. [7]



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Table 1: Summary of Selected Synthetic Yields

| Starting Material | Product | Key Reagents/Conditions | Yield (%) | Reference |
|-----------------------------------|---------------------------------------------|---------------------------------------------------------|-----------|-----------|
| Lactone Carboxylic Acids | Tetrahydrofuran Derivatives | Direct reduction with $\text{BH}_3\text{-Me}_2\text{S}$ | 64 - 75 | [7] |
| L-Malic Acid | L-Dimethyl Malate | Thionyl chloride, Methanol | 93 | [9] |
| (+/-)- Tetrahydrofuran-3-methanol | Tetrahydrofuran-3-methyl camphor sulphonate | D-(+)-10-camphor sulfonyl chloride | 89 | [10] |

| Tetrahydrofuran-3-methyl camphor sulphonate | Crystalline single configuration product | Crystallization | 69 | [10] |

Experimental Protocol 1: Synthesis of S-(3)-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is adapted from the method described in patent CN1887880A.[9]

- Esterification: At a temperature of -15°C to 0°C, mix methanol and thionyl chloride. Slowly add solid L-malic acid. Allow the mixture to warm to room temperature until the solid dissolves completely. Heat the solution to reflux to drive the reaction to completion.
- Work-up: After cooling, add an alkaline solution (e.g., 20% sodium carbonate) to adjust the pH to 7-8. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain L-dimethyl malate as a light yellow liquid.
- Reduction: Dissolve the L-dimethyl malate in a lower alcohol (e.g., methanol). Add lithium chloride (LiCl) and a borohydride reducing agent (e.g., potassium borohydride). Heat the mixture to reflux.

- Isolation of Diol: After the reaction is complete, filter the mixture to remove solids. Add acid to the filtrate to precipitate inorganic byproducts. After a second filtration, concentrate the solution to obtain 1,2,4-butanetriol.
- Cyclization: Heat the 1,2,4-butanetriol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The intramolecular dehydration and cyclization at high temperature will yield S-(3)-hydroxytetrahydrofuran.
- Purification: The final product can be purified by distillation under reduced pressure.

Discovery of Novel Derivatives and Biological Applications

The **(Tetrahydrofuran-3-yl)methanol** scaffold is a key component in several classes of therapeutic agents, most notably HIV protease inhibitors.^[6] The tetrahydrofuran ring often serves as a P2 ligand, where its oxygen atom can form crucial hydrogen-bonding interactions within the enzyme's active site.^[6] Structure-activity relationship (SAR) studies have demonstrated that modifications to the THF core and its substituents can dramatically impact potency and selectivity.^{[3][6]}

For example, the HIV protease inhibitor Amprenavir incorporates a (3S)-tetrahydrofuranyl urethane moiety.^[6] Further development led to compounds like Darunavir, which also features a critical cyclic ether. In one study, a derivative incorporating a bis-THF urethane exhibited picomolar enzymatic inhibitory activity ($K_i = 5.2$ pM) and low nanomolar antiviral activity ($IC_{50} = 9$ nM).^[6]

Derivatives have also been investigated as anticancer agents. Analogs of Manassantin A, a natural product with a lignan core containing THF rings, were synthesized to evaluate their role in inhibiting Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy.^[11] Additionally, hydroxylated metabolites of the anticancer drug Ftorafur, which contain a THF ring, were synthesized and tested against HeLa cells, showing inhibitory effects comparable to the parent drug.^[12]

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Table 2: Biological Activity of Selected Tetrahydrofuran Derivatives

| Compound Class | Target | Compound Example | Activity Metric | Value | Reference |
|------------------------|----------------|--------------------------------|------------------|-----------|-----------|
| HIV Protease Inhibitor | HIV-1 Protease | GRL-0355 (bis-THF urethane) | Ki | 5.2 pM | [6] |
| HIV Protease Inhibitor | HIV-1 Protease | GRL-0355 (bis-THF urethane) | IC ₅₀ | 9 nM | [6] |
| HIV Protease Inhibitor | HIV-1 Protease | d-cysteine derivative (60) | IC ₅₀ | 0.18 nM | [6] |
| Ftorafur Metabolite | HeLa Cells | trans-3'-OH-Ftorafur | ID ₅₀ | 200 µg/kg | [12] |

| Ftorafur Metabolite | HeLa Cells | cis-4'-OH-Ftorafur | ID₅₀ | 200 µg/kg | [12] |

Experimental Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for derivatization, often used in drug discovery to link molecular fragments, as described for the synthesis of novel saccharin derivatives which can be applied to THF-based scaffolds.[13]

- Preparation: In a suitable vessel, prepare a mixture of the azide-functionalized **(Tetrahydrofuran-3-yl)methanol** derivative (1.0 eq) and the desired alkyne (1.0 eq) in a 1:1 mixture of t-butyl alcohol and water.
- Catalyst Addition: To the vigorously stirred mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.4 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.2 eq).
- Reaction: Stir the resulting suspension at the required temperature (typically room temperature to moderate heat) for the time necessary for the reaction to complete, monitoring progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, remove the solvent in vacuo. Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate the desired triazole-linked derivative.

Conclusion

The **(Tetrahydrofuran-3-yl)methanol** core is a privileged scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. The synthetic routes to this core and its derivatives are well-established, allowing for the generation of diverse chemical libraries. As demonstrated in HIV and cancer research, derivatives of this molecule can exhibit potent and specific biological activities.[6][11] Future research will likely focus on leveraging advanced synthetic methodologies to explore new chemical space and on applying these derivatives to a broader range of biological targets, continuing the legacy of the tetrahydrofuran motif as a cornerstone of drug discovery.

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